molecular formula C₁₉H₂₃D₃O₂ B1158238 2-Methyl Estradiol-d3

2-Methyl Estradiol-d3

Cat. No.: B1158238
M. Wt: 289.43
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl Estradiol-d3 is a deuterated derivative of 2-Methyl Estradiol (CAS: 1818-12-8), where three hydrogen atoms are replaced with deuterium, enhancing its stability and utility in analytical applications. This compound is primarily used as an internal standard in mass spectrometry (e.g., GC/MS) for quantifying estradiol derivatives in biological matrices due to its isotopic labeling, which minimizes interference during analysis . It is also referenced in enzyme-linked immunosorbent assay (ELISA) kits for research purposes, such as detecting human hypoxia-upregulated factor (HYOU) .

Properties

Molecular Formula

C₁₉H₂₃D₃O₂

Molecular Weight

289.43

Synonyms

(17β)-2-Methylestra-1,3,5(10)-triene-3,17-diol-d3;  2-Methyl-17β-estradiol-d3;  2-Methylestra-1,3,5(10)-triene-3,17β-diol-d3;  2-Methylestradiol-d3;  NSC 666605-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Deuterated Estradiol Derivatives

Estradiol (17β-Estradiol)
  • Structure : Lacks the methyl group at the C2 position and deuterium substitution.
  • Application: Endogenous estrogen hormone used in hormone replacement therapy.
  • Analytical Performance : Detected at 2 fg in plasma with a retention time of ~3.6–4.3 minutes using GC/MS .
2-Methyl Estradiol
  • Application : Investigated for anti-angiogenic and anti-cancer properties.
  • Differentiation : The methyl group at C2 alters metabolic stability and receptor binding compared to estradiol .
17α-Estradiol
  • Structure : Epimer of estradiol with a hydroxyl group at C17 in the α-configuration.
  • Application : Less biologically active than 17β-estradiol, used in cosmetic formulations for antioxidant properties .

Deuterated Estradiol Derivatives

Estradiol-d3
  • Structure: Deuterated at three positions (non-methylated).
  • Analytical Utility : Serves as an internal standard for estradiol quantification, with a retention time of 3.6–4.3 minutes and detection at 100 fg in plasma .
  • Advantage Over Non-Deuterated Forms: Reduced matrix effects and improved signal specificity in mass spectrometry .
2-Methyl Estradiol-d3
  • Structure : Combines C2 methylation and deuterium substitution.
  • Analytical Performance : Offers enhanced stability and distinct chromatographic separation compared to both estradiol-d3 and 2-methyl estradiol.

Other Methylated Estradiol Derivatives

  • 2-Hydroxyestradiol : Features a hydroxyl group at C2 instead of a methyl group, influencing oxidative metabolism and receptor interactions .
  • Estradiol-3-Methyl Ether : Methylation at the C3 position reduces metabolic clearance, prolonging half-life compared to 2-methyl derivatives .

Analytical and Functional Comparison

Table 1: Structural and Analytical Parameters

Compound CAS Number Key Structural Features Retention Time (min) Detection Limit (Plasma)
Estradiol 50-28-2 17β-OH, no methylation 3.6–4.3 2 fg
Estradiol-d3 N/A Deuterated, no methylation 3.6–4.3 100 fg
2-Methyl Estradiol 1818-12-8 C2 methyl, non-deuterated Not reported Not reported
2-Methyl Estradiol-d3 20462-47-7/20462-48-8 C2 methyl, deuterated Likely distinct* Likely <100 fg

*Inference based on deuterium-induced chromatographic shifts observed in estradiol-d3 .

Table 2: Functional Differences

Compound Biological Activity Primary Use
Estradiol High estrogenic activity Hormone therapy, research
2-Methyl Estradiol Anti-angiogenic, anti-cancer Preclinical research
Estradiol-d3 Non-bioactive Analytical internal standard
2-Methyl Estradiol-d3 Non-bioactive (presumed) Quantification of methylated estradiols

Key Research Findings

  • Deuteration Benefits : Estradiol-d3 demonstrates reduced ion suppression in GC/MS, improving accuracy for estradiol quantification . This principle likely extends to 2-Methyl Estradiol-d3, though direct studies are lacking.
  • Structural Impact : Methylation at C2 in 2-Methyl Estradiol reduces estrogenic activity but enhances metabolic stability compared to estradiol, making it a candidate for therapeutic development .
  • CAS Number Discrepancy : The conflicting CAS numbers for 2-Methyl Estradiol-d3 (20462-47-7 vs. 20462-48-8) may reflect synthesis variations (e.g., hydrochloride salts) or reporting errors .

Q & A

Basic Research Questions

Q. How can 2-Methyl Estradiol-d3 be accurately quantified in biological matrices using gas chromatography-mass spectrometry (GC/MS)?

  • Methodological Answer : Quantification requires optimizing ionization parameters (e.g., electron impact ionization at 70 eV) and selecting specific ion transitions (e.g., m/z 541.1 → 477.1 for Estradiol-d3 analogs). Internal standards like deuterated analogs should match the compound’s retention time (3.6–4.3 min) to correct for matrix effects . Calibration curves must span the expected concentration range (e.g., 2–100 fg/μL), with validation for precision (<15% RSD) and recovery (>80%) .

Q. What are the critical parameters for chromatographic separation of 2-Methyl Estradiol-d3 in complex mixtures?

  • Methodological Answer : Use a polar capillary column (e.g., DB-5MS) with a temperature gradient starting at 60°C (hold 2 min), ramping to 280°C (10°C/min). Adjust split ratios (1:10–1:50) to balance sensitivity and peak resolution. Co-eluting contaminants (e.g., silanol derivatives or furans) can be mitigated by derivatization (e.g., silylation) .

Q. Which internal standards are most effective for minimizing matrix effects in LC-MS/MS analysis?

  • Methodological Answer : Isotopically labeled analogs (e.g., Estradiol-d3) with identical fragmentation pathways are optimal. Validate by spiking standards into blank matrices (e.g., plasma) and comparing analyte-to-internal standard peak area ratios across concentrations .

Advanced Research Questions

Q. How do variations in deuterium labeling positions affect pharmacokinetic analysis of 2-Methyl Estradiol-d3 in comparative studies?

  • Methodological Answer : Deuterium placement influences metabolic stability due to kinetic isotope effects. For example, methyl-group deuteration (vs. hydroxyl groups) may reduce hepatic clearance. Use in vitro microsomal assays to compare half-life (t½) and metabolite profiles (e.g., hydroxylation vs. glucuronidation) between labeled and unlabeled analogs .

Q. What methodologies resolve discrepancies in receptor binding affinity data for deuterated estradiol analogs?

  • Methodological Answer : Address contradictions by standardizing assay conditions:

  • Use homogeneous receptor preparations (e.g., ERα/β-expressing cell lines) with controlled ligand concentrations.
  • Validate via competitive binding assays (e.g., radiolabeled estradiol displacement) and molecular docking simulations to assess steric effects of deuterium substitution .

Q. How can longitudinal studies assess the metabolic stability of 2-Methyl Estradiol-d3 while controlling for isotopic interference?

  • Methodological Answer : Design crossover studies with washout periods to distinguish endogenous vs. exogenous deuterium signals. Use high-resolution mass spectrometry (HRMS) to monitor isotopic patterns (e.g., <sup>2</sup>H/<sup>1</sup>H ratios) and rule out natural abundance contributions .

Data Analysis & Experimental Design

Q. What statistical models are suitable for analyzing dose-response relationships in 2-Methyl Estradiol-d3 studies?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to sigmoidal dose-response curves. Use Akaike information criterion (AIC) to compare models and bootstrap resampling to estimate confidence intervals for EC50 values .

Q. How should researchers address batch-to-batch variability in deuterated compound synthesis?

  • Methodological Answer : Implement quality control protocols:

  • Verify deuteration efficiency via NMR (e.g., <sup>2</sup>H integration at methyl groups) and isotopic purity by MS.
  • Track synthetic intermediates (e.g., X-ray crystallography of precursors) to ensure consistent stereochemistry .

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